molecular formula C8H14Cl2N2 B3146117 3,5-Dimethylbenzene-1,2-diamine dihydrochloride CAS No. 59007-83-9

3,5-Dimethylbenzene-1,2-diamine dihydrochloride

Cat. No. B3146117
CAS RN: 59007-83-9
M. Wt: 209.11 g/mol
InChI Key: NASDGWFCRRYTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434715B2

Procedure details

In a 100 L glass-lined reactor, sodium metabisulfite (Na2S2O5) (1.96 kg, 9.79 mol) was dissolved in purified water (54.63 kg), followed by the addition of 3,5-dimethyl-1,2-benzenediamine-2HCl (2.07 kg, 9.86 mol) and the resultant mixture stirred at about 20-25° C. to effect solution. Next, concentrated hydrochloric acid (1.65 kg, 16.79 mol) was added, followed by addition of 4-methyl-2-((3-(1-methylpiperidin-4-yl)propyl)amino)pyrimidine-5-carbaldehyde, prepared as in STEP B above (2.74 kg, 9.79 mol) and the resultant mixture stirred at about 23-27° C. to effect solution. The resultant mixture was heated to about 57-62° C. and monitored for completion by HPLC. The reaction mixture was cooled to about 20-25° C. and then half of the volume (˜30 L) was then added, via a metering pump, to a stirring 50 L glass reactor system containing a solution of potassium carbonate (3.9 kg, 28.2 mol) dissolved in purified water (15 kg), resulting in the formation of a precipitate. The precipitated product was stirred for ˜1 h and then allowed to settle. The clear supernatant (˜20 L) was removed from the top of the 50 L reactor system and purified water (˜20 kg) was added. The resultant mixture was stirred for 10 min, filtered, washed with water (13 kg) and dried at 35-40° C. under vacuum to yield solid [5-(4,6-dimethyl-1H-benzoimidazol-2-yl)-4-methyl-pyrimidin-2-yl]-[3-(1-methyl-piperidin-4-yl)-propyl]-amine, compound 2. MS: [M+H]+=393, 1H NMR (600 MHz, Methanol-d6) δ, 1.38-1.43 (m, 2H), 1.43-1.52 (m, 2H), 1.53-1.61 (br m, 1H), 1.64-1.71 (m, 2H), 1.90-1.96 (br m, 2H), 2.42 (s, 3H), 2.53 (s, 3H), 2.54 (s, 3H), 2.74 (s, 3H), 2.78-2.86 (br m, 2H), 3.15-3.36 (m, 2H), 3.36-3.47 (m, 2H) 4.35 (s, 1H), 6.90 (s, 1H), 7.20 (s, 1H), 8.44 (br s, 1H).
Name
Quantity
15 kg
Type
solvent
Reaction Step One
Quantity
1.96 kg
Type
reactant
Reaction Step Two
Name
Quantity
54.63 kg
Type
solvent
Reaction Step Two
Quantity
2.07 kg
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.65 kg
Type
reactant
Reaction Step Five
Name
4-methyl-2-((3-(1-methylpiperidin-4-yl)propyl)amino)pyrimidine-5-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].Cl.Cl.[CH3:12][C:13]1[CH:18]=[C:17]([CH3:19])[CH:16]=[C:15]([NH2:20])[C:14]=1[NH2:21].Cl.[CH3:23][C:24]1[C:29]([CH:30]=O)=[CH:28][N:27]=[C:26]([NH:32][CH2:33][CH2:34][CH2:35][CH:36]2[CH2:41][CH2:40][N:39]([CH3:42])[CH2:38][CH2:37]2)[N:25]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:12][C:13]1[C:14]2[N:21]=[C:30]([C:29]3[C:24]([CH3:23])=[N:25][C:26]([NH:32][CH2:33][CH2:34][CH2:35][CH:36]4[CH2:37][CH2:38][N:39]([CH3:42])[CH2:40][CH2:41]4)=[N:27][CH:28]=3)[NH:20][C:15]=2[CH:16]=[C:17]([CH3:19])[CH:18]=1 |f:0.1.2,3.4.5,8.9.10|

Inputs

Step One
Name
Quantity
15 kg
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.96 kg
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
54.63 kg
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.07 kg
Type
reactant
Smiles
Cl.Cl.CC1=C(C(=CC(=C1)C)N)N
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.65 kg
Type
reactant
Smiles
Cl
Step Six
Name
4-methyl-2-((3-(1-methylpiperidin-4-yl)propyl)amino)pyrimidine-5-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=NC=C1C=O)NCCCC1CCN(CC1)C
Step Seven
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
3.9 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The precipitated product was stirred for ˜1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
half of the volume (˜30 L) was then added, via a metering pump, to a stirring 50 L glass reactor system
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a precipitate
CUSTOM
Type
CUSTOM
Details
The clear supernatant (˜20 L) was removed from the top of the 50 L reactor system
CUSTOM
Type
CUSTOM
Details
purified water (˜20 kg)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resultant mixture was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (13 kg)
CUSTOM
Type
CUSTOM
Details
dried at 35-40° C. under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CC(=CC=2NC(=NC21)C=2C(=NC(=NC2)NCCCC2CCN(CC2)C)C)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.